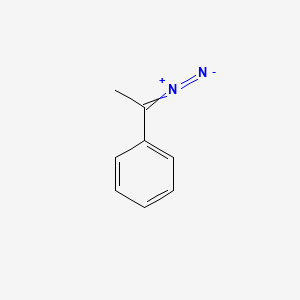

Benzene, (1-diazoethyl)-

Description

BenchChem offers high-quality Benzene, (1-diazoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-diazoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diazoethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUUFFQSHKFHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472723 | |

| Record name | Benzene, (1-diazoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-10-3 | |

| Record name | Benzene, (1-diazoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (1-diazoethyl)benzene from Acetophenone Hydrazone

This technical guide provides an in-depth overview of the synthesis of (1-diazoethyl)benzene, a valuable diazo compound, starting from acetophenone hydrazone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the chemical processes.

Introduction

Diazo compounds, characterized by the C=N₂ functional group, are highly versatile synthetic intermediates in organic chemistry. Their ability to readily extrude dinitrogen gas allows for the formation of carbenes or metal carbenoids, which can participate in a wide array of chemical transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. The synthesis of aryl-substituted diazoalkanes, such as (1-diazoethyl)benzene, is often achieved through the oxidation of the corresponding hydrazones. This guide details the preparation of the precursor, acetophenone hydrazone, and explores modern, efficient methods for its subsequent oxidation to the target diazo compound.

Synthesis of Acetophenone Hydrazone

The initial step in the synthesis is the formation of acetophenone hydrazone from acetophenone and hydrazine. Several methods exist for this condensation reaction.[1][2][3] A common and effective procedure involves the reaction of acetophenone with hydrazine hydrate.[1]

Experimental Protocol: Preparation of Acetophenone Hydrazone

A reliable method for preparing acetophenone hydrazone involves the reaction of acetophenone with hydrazine.[1]

Reagents:

-

Acetophenone

-

Anhydrous hydrazine or hydrazine hydrate

-

Absolute ethanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, a mixture of acetophenone, an excess of hydrazine (2-4 equivalents), and a solvent like absolute ethanol is prepared.[1] A small amount of glacial acetic acid can be added to catalyze the reaction.

-

The mixture is heated at reflux. The reaction progress can be monitored by a color change, often from yellow to colorless.[1]

-

Once the reaction is complete, the volatile components (solvent and excess hydrazine) are removed under reduced pressure using a rotary evaporator. It is crucial to keep the temperature of the flask below 20°C during this step to minimize the formation of the azine byproduct.[1]

-

The resulting residue is acetophenone hydrazone, which may solidify upon removal of the solvent.[1] The product can be stored at temperatures below 0°C for extended periods.[1]

Quantitative Data: Acetophenone Hydrazone Synthesis

| Reactant/Reagent | Molar Ratio (to Acetophenone) | Conditions | Yield | Reference |

| Acetophenone | 1.0 | Reflux in ethanol | High | [1] |

| Anhydrous Hydrazine | 4.0 | Reflux in ethanol | ~98% | [1] |

Oxidation of Acetophenone Hydrazone to (1-diazoethyl)benzene

The conversion of acetophenone hydrazone to (1-diazoethyl)benzene is an oxidation reaction. Several modern methods have been developed to perform this transformation efficiently and under mild conditions, avoiding the use of harsh or toxic heavy metal oxidants.

Method 1: Dehydrogenation with "Activated" Dimethyl Sulfoxide (DMSO)

This metal-free approach utilizes "activated" DMSO to dehydrogenate hydrazones to their corresponding diazo compounds at low temperatures.[4][5]

Reagents:

-

Acetophenone hydrazone

-

"Activated" DMSO (prepared in situ from DMSO and an activating agent like oxalyl chloride or Swern's reagent)

-

Triethylamine (base)

-

Anhydrous solvent (e.g., dichloromethane)

-

A solution of "activated" DMSO is prepared in an anhydrous solvent at -78°C.

-

A solution of acetophenone hydrazone and triethylamine in the same solvent is added dropwise to the cold "activated" DMSO solution.

-

The reaction mixture is stirred at -78°C for a specified period.

-

The reaction is quenched, and the resulting triethylamine hydrochloride is removed by vacuum filtration.

-

The filtrate contains the (1-diazoethyl)benzene solution, which can be used directly in subsequent reactions or carefully concentrated to isolate the product.

| Reactant/Reagent | Molar Ratio (to Hydrazone) | Temperature | Reaction Time | Yield | Reference |

| Acetophenone Hydrazone | 1.0 | -78°C | Varies | High | [4][5] |

| "Activated" DMSO | Excess | -78°C | Varies | High | [4][5] |

| Triethylamine | Excess | -78°C | Varies | High | [4][5] |

Method 2: Copper-Catalyzed Aerobic Oxidation

A mild and environmentally friendly method employs a copper catalyst and molecular oxygen from the air as the terminal oxidant.[6]

Reagents:

-

Acetophenone hydrazone

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Solvent (e.g., dichloromethane)

Procedure: [6]

-

To a solution of acetophenone hydrazone in the solvent, add catalytic amounts of Cu(OAc)₂ and pyridine.

-

Stir the reaction mixture at room temperature, open to the air (or under an oxygen atmosphere).

-

The reaction is typically rapid, often completing within minutes.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the catalyst and then drying and concentrating the organic phase.

| Reactant/Reagent | Molar Ratio (to Hydrazone) | Temperature | Reaction Time | Yield | Reference |

| Acetophenone Hydrazone | 1.0 | Room Temperature | Minutes | Near-quantitative | [6] |

| Cu(OAc)₂ | Catalytic | Room Temperature | Minutes | Near-quantitative | [6] |

| Pyridine | Catalytic | Room Temperature | Minutes | Near-quantitative | [6] |

Visualizations

Overall Experimental Workflow

Caption: Workflow for the two-step synthesis of (1-diazoethyl)benzene.

Reaction Mechanism: Oxidation of Hydrazone

Caption: General transformation of acetophenone hydrazone to (1-diazoethyl)benzene.

Safety Considerations

-

Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Anhydrous hydrazine is highly reactive with oxidizing agents.[1]

-

Diazo compounds , particularly those that are not stabilized by electron-withdrawing groups, can be explosive and should be handled with care. It is often preferable to generate and use them in situ to avoid isolation and accumulation.[7][8]

-

A thorough risk assessment should be conducted before performing any of the described procedures.

This guide provides a framework for the synthesis of (1-diazoethyl)benzene. Researchers should consult the primary literature for more detailed information and adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bristol.ac.uk [bristol.ac.uk]

Spectroscopic Characterization of Benzene, (1-diazoethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzene, (1-diazoethyl)-, also known as 1-phenyldiazoethane. Due to the reactive nature of diazo compounds, detailed spectroscopic data can be sparse in publicly accessible literature.[1] This document compiles expected spectroscopic values based on the chemical structure and data from analogous compounds, offering a robust reference for researchers.

The guide is structured to provide both theoretical and practical information, including detailed experimental protocols for acquiring spectroscopic data and a summary of expected quantitative values.

Chemical Structure and Properties

-

IUPAC Name: Benzene, (1-diazoethyl)-

-

Synonyms: 1-Diazo-1-phenylethane, 1-diazoethylbenzene, 1-Phenyl-1-diazoethane[2]

-

Molecular Formula: C₈H₈N₂[2]

-

Molecular Weight: 132.17 g/mol [2]

-

Monoisotopic Mass: 132.0687 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for Benzene, (1-diazoethyl)-. These values are derived from the analysis of its functional groups and comparison with similar aromatic diazo compounds.

Infrared (IR) Spectroscopy

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N≡N (Diazo) | Stretching | ~2070 | Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=C (Aromatic) | In-ring stretching | 1600-1585 | Medium |

| C-H (Aromatic) | Out-of-plane bending | 900-675 | Strong |

Table 1: Expected Infrared Absorption Bands for Benzene, (1-diazoethyl)-. The diazo group's stretching frequency is highly characteristic.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.0-7.4 | Multiplet | 5H |

| Methine (CH) | ~4.5 | Quartet | 1H |

| Methyl (CH₃) | ~1.5 | Doublet | 3H |

Table 2: Expected ¹H NMR Chemical Shifts for Benzene, (1-diazoethyl)- in CDCl₃. Aromatic protons appear in their typical region, while the protons of the ethyl group are shifted due to the diazo functionality.[4]

¹³C NMR (Carbon-13 NMR)

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅, substituted) | 125-135 |

| Aromatic (C₆H₅, ortho, meta, para) | 120-130 |

| Diazo-carbon (C=N₂) | ~50 |

| Methyl (CH₃) | ~15 |

Table 3: Expected ¹³C NMR Chemical Shifts for Benzene, (1-diazoethyl)-. The carbon attached to the diazo group is expected to be significantly shielded.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic) | ~250-280 | High |

| n → π* (Diazo) | ~350-500 | Low |

Table 4: Expected UV-Visible Absorption Maxima for Benzene, (1-diazoethyl)-. The spectrum is characterized by a strong absorption from the aromatic system and a weaker, longer-wavelength absorption from the diazo group.[4]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 132 | Molecular Ion [M]⁺ |

| 104 | Loss of N₂ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Table 5: Expected Key Fragments in the Mass Spectrum of Benzene, (1-diazoethyl)-. The loss of a neutral nitrogen molecule is a characteristic fragmentation pathway for diazo compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, a small amount of the compound is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the crystal.[7]

-

For solutions, dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a solution cell for analysis.[8]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[10]

-

Ensure the solution is homogeneous. A small amount of a reference standard like tetramethylsilane (TMS) may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[11]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

The sample tube is placed in the NMR probe.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

The number of scans will depend on the sample concentration.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen to give an absorbance between 0.1 and 1.

-

Use matched quartz cuvettes for the sample and a solvent blank.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

The sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for volatile compounds and will likely produce significant fragmentation.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

-

Mass Analysis:

-

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

Visualizations

Synthesis Workflow

The synthesis of Benzene, (1-diazoethyl)- typically involves the oxidation of the corresponding hydrazone. The following diagram illustrates a general workflow for its preparation and subsequent use in a cyclopropanation reaction, a common application of diazo compounds.

A generalized workflow for the synthesis of Benzene, (1-diazoethyl)- and its subsequent reaction.

Spectroscopic Analysis Logic

The following diagram outlines the logical flow of analyzing an unknown sample suspected to be Benzene, (1-diazoethyl)- using the spectroscopic methods described.

Decision-making workflow for the structural confirmation of Benzene, (1-diazoethyl)-.

References

- 1. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. amherst.edu [amherst.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the Thermal Decomposition of 1-Phenyldiazoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1-phenyldiazoethane, a reaction of significant interest in organic synthesis and mechanistic studies. The document details the underlying reaction mechanisms, the spectrum of resulting products, and the kinetics of the decomposition process. A key focus is placed on the generation and subsequent reactions of the 1-phenylethylidene carbene intermediate. This guide synthesizes available quantitative data into clear, tabular formats for ease of comparison and provides detailed experimental protocols for the successful execution and analysis of this reaction in a laboratory setting. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, enhancing the understanding of the complex processes involved.

Introduction

The thermal decomposition of diazo compounds serves as a powerful method for the generation of carbenes, highly reactive intermediates that can undergo a variety of transformations, leading to the formation of new carbon-carbon bonds and molecular frameworks. 1-Phenyldiazoethane, in particular, has been a subject of study to understand the behavior of unsymmetrical alkyl(aryl)carbenes. Its thermolysis provides access to the 1-phenylethylidene carbene, which can subsequently rearrange, add to double bonds, or insert into C-H bonds. A thorough understanding of the factors governing the reaction pathways and product distribution is crucial for harnessing its synthetic potential and for advancing the fundamental knowledge of carbene chemistry.

Reaction Mechanisms and Product Formation

The thermal decomposition of 1-phenyldiazoethane is initiated by the extrusion of molecular nitrogen, leading to the formation of the highly reactive 1-phenylethylidene carbene as a key intermediate. This carbene can exist in either a singlet or triplet state, with each state exhibiting distinct reactivity. The subsequent fate of the carbene determines the final product distribution.

The primary reaction pathways include:

-

1,2-Hydride Shift: The most common rearrangement for 1-phenylethylidene is a 1,2-hydride shift, leading to the formation of styrene . This is often the major product of the reaction.

-

Dimerization and Azine Formation: The carbene can react with undissociated 1-phenyldiazoethane to form a dimer, which can then rearrange to form acetophenone azine . The azine can also be formed through the direct dimerization of the diazo compound.

-

Intermolecular Cyclopropanation: In the presence of an olefin, the carbene can undergo a concerted (from the singlet state) or stepwise (from the triplet state) addition to the double bond to form a cyclopropane derivative .

-

C-H Insertion: The carbene can insert into C-H bonds of the solvent or other molecules present in the reaction mixture.

-

Reaction with Nucleophiles: If nucleophiles are present, the carbene can be trapped to form corresponding addition products.

The relative contributions of these pathways are influenced by reaction conditions such as temperature, solvent polarity, and the presence of trapping agents.

Signaling Pathway of Thermal Decomposition

The logical flow of the thermal decomposition of 1-phenyldiazoethane can be visualized as a series of competing and sequential reactions originating from the carbene intermediate.

Caption: Reaction pathways in the thermal decomposition of 1-phenyldiazoethane.

Quantitative Data

The product distribution from the thermal decomposition of 1-phenyldiazoethane is highly dependent on the reaction conditions. The following table summarizes the product yields obtained in refluxing benzene.

| Product | Yield (%) |

| Styrene | 45-50 |

| Acetophenone Azine | 25-30 |

| cis-1,2-Dimethyl-1,2-diphenylcyclopropane | Trace |

| trans-1,2-Dimethyl-1,2-diphenylcyclopropane | Trace |

Data sourced from the thermal decomposition in refluxing benzene as described in the experimental protocol.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of the starting material and the execution of the thermal decomposition reaction.

Synthesis of 1-Phenyldiazoethane

1-Phenyldiazoethane is typically prepared from the oxidation of acetophenone hydrazone.

Materials:

-

Acetophenone hydrazone

-

Mercuric oxide (yellow)

-

Anhydrous sodium sulfate

-

Hexane (or another suitable inert solvent)

-

Saturated aqueous potassium carbonate solution

Procedure:

-

A solution of acetophenone hydrazone in hexane is prepared in a flask equipped with a magnetic stirrer.

-

Yellow mercuric oxide is added to the solution in portions while stirring vigorously.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow mercuric oxide and the formation of a deep red solution of 1-phenyldiazoethane.

-

After the reaction is complete (typically a few hours), the solid mercury and mercury oxides are removed by filtration.

-

The filtrate is washed with a saturated aqueous potassium carbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The resulting deep red solution of 1-phenyldiazoethane in hexane is used directly in the thermal decomposition reaction without further purification due to its instability.

Thermal Decomposition of 1-Phenyldiazoethane

This protocol describes the thermal decomposition in refluxing benzene.[1]

Materials:

-

Solution of 1-phenyldiazoethane in hexane

-

Benzene (anhydrous)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with benzene.

-

The benzene is heated to reflux under a nitrogen atmosphere.

-

The hexane solution of 1-phenyldiazoethane is added dropwise from the dropping funnel to the refluxing benzene over a period of several hours.

-

The reaction is continued at reflux until the evolution of nitrogen gas ceases and the deep red color of the diazo compound fades to a yellow solution (typically 12 hours).[1]

-

The reaction mixture is then cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product mixture.

Product Analysis

The composition of the product mixture can be determined using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

GC-MS Analysis:

-

A small aliquot of the crude product mixture is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or equivalent).

-

The components are separated based on their boiling points and identified by their mass spectra by comparison with a mass spectral library and authentic standards.

-

Quantitative analysis can be performed by integrating the peak areas of the identified components.

NMR Spectroscopy:

-

The crude product mixture is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are recorded.

-

The characteristic signals of the expected products (styrene, acetophenone azine, etc.) are identified and their relative ratios can be determined by integration of the corresponding peaks.

Experimental Workflow

The overall experimental process from synthesis to analysis is outlined in the following diagram.

Caption: Workflow for the synthesis, thermal decomposition, and analysis of 1-phenyldiazoethane.

Conclusion

The thermal decomposition of 1-phenyldiazoethane is a multifaceted reaction that provides valuable insights into the chemistry of carbenes. The reaction outcome is a delicate balance of competing pathways, with the formation of styrene via a 1,2-hydride shift being the predominant transformation in non-reactive solvents. This guide has provided a detailed overview of the reaction, including the established mechanisms, quantitative product distribution data, and comprehensive experimental protocols. The provided workflows and diagrams serve to clarify the intricate steps involved in both the reaction and its analysis. For researchers in organic synthesis and drug development, a thorough understanding of this reaction is essential for predicting and controlling the formation of desired products and for the rational design of novel synthetic strategies involving carbene intermediates.

References

An In-depth Technical Guide to 1-Diazoethylbenzene (CAS 22293-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Diazoethylbenzene, identified by the CAS number 22293-10-3, is a diazoalkane of interest in organic synthesis. This technical guide provides a comprehensive overview of the available chemical information and safety data for this compound. Due to the limited specific data for 1-diazoethylbenzene, this document also incorporates general characteristics and reactivity patterns of diazo compounds to offer a broader context for its potential applications and handling. A significant lack of detailed experimental protocols, in-depth safety evaluations, and biological activity studies for this specific molecule necessitates a cautious approach in its use, relying on the general understanding of related chemical entities.

Chemical Information

1-Diazoethylbenzene is an organic compound featuring a diazo group attached to an ethylbenzene backbone. The available data on its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of 1-Diazoethylbenzene

| Property | Value | Source |

| CAS Number | 22293-10-3 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.166 g/mol | [1] |

| Synonyms | Benzene, (1-diazoethyl)-; 1-Phenyl-1-diazoethane | [1] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 1-diazoethylbenzene are not extensively documented in readily accessible literature, it is known to be a precursor in certain chemical reactions.[1] The synthesis of diazoalkanes, in general, often involves the base-induced decomposition of N-alkyl-N-nitroso compounds or the oxidation of hydrazones.

The reactivity of 1-diazoethylbenzene is dictated by the versatile chemistry of the diazo group. Diazo compounds are known to participate in a variety of transformations, primarily driven by the facile loss of dinitrogen gas (N₂) to form a carbene intermediate.

General Reactivity of Diazo Compounds:

-

Cycloaddition Reactions: Diazoalkanes readily undergo 1,3-dipolar cycloadditions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles.[2]

-

Carbene-Mediated Reactions: Upon thermal or photochemical decomposition, diazo compounds generate highly reactive carbenes. These carbenes can undergo:

-

Insertion Reactions: Insertion into C-H, O-H, and N-H bonds.

-

Cyclopropanation: Addition to alkenes to form cyclopropane derivatives.

-

Wolff Rearrangement: In the case of α-diazoketones, rearrangement to form a ketene.

-

-

Reactions with Acids: Diazoalkanes are basic and react with acids to form diazonium salts, which are often unstable and can lead to substitution or elimination products.[3]

Below is a generalized workflow for the generation and subsequent reactions of a carbene from a diazoalkane like 1-diazoethylbenzene.

Safety and Handling

Detailed safety data specific to 1-diazoethylbenzene is not available. However, diazoalkanes as a class of compounds are known to be hazardous and must be handled with extreme caution.

General Safety Precautions for Diazoalkanes:

-

Toxicity: Many diazoalkanes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Explosive Potential: Diazoalkanes can be explosive, especially in the presence of sharp edges, rough surfaces, or upon heating.[2] They are also sensitive to strong light.

-

Instability: The stability of diazo compounds varies. While some are relatively stable and can be isolated, others are highly reactive and are typically generated and used in situ. The presence of electron-withdrawing groups generally increases stability.[4]

Table 2: General Hazard Information for Diazoalkanes

| Hazard | Description |

| Acute Toxicity | Can be toxic if inhaled, ingested, or in contact with skin.[2] |

| Explosivity | Risk of explosion when heated, exposed to light, or in the presence of certain initiators.[2] |

| Irritation | May cause skin, eye, and respiratory irritation. |

Note: The GHS classification and specific precautionary statements for 1-diazoethylbenzene are not available in the consulted resources.

Biological Activity and Toxicology

There is a significant lack of information regarding the biological activity, metabolic pathways, and toxicology of 1-diazoethylbenzene.

General considerations for diazo compounds suggest that their reactivity with biological macromolecules could lead to toxic effects. The metabolic fate of diazoalkanes is not well-characterized, but it is plausible that they could undergo metabolic activation or detoxification pathways.

A study on the related compound, diazoaminobenzene, indicated that it could be metabolized to known carcinogens, benzene and aniline.[5] This suggests that the metabolic breakdown of 1-diazoethylbenzene could potentially lead to the formation of hazardous substances, although this has not been experimentally verified for this specific compound.

The high reactivity of the diazo group and the potential for carbene formation suggest that 1-diazoethylbenzene could interact non-specifically with various biological targets, a property that has been explored in the context of chemical biology for protein and nucleic acid modification using "stabilized" diazo compounds.[2] However, the reactivity of unstabilized diazoalkanes like 1-diazoethylbenzene makes them generally unsuitable for such applications in living systems due to their high and indiscriminate reactivity.[2]

Due to the absence of specific data, no signaling pathways involving 1-diazoethylbenzene can be depicted.

Conclusion

1-Diazoethylbenzene (CAS 22293-10-3) is a chemical for which detailed, publicly available data is scarce. While its molecular structure suggests a rich and versatile chemistry characteristic of diazoalkanes, a comprehensive understanding of its properties, synthesis, and safety requires further experimental investigation. Researchers and professionals working with or considering the use of this compound should proceed with significant caution, adhering to the general safety protocols for handling potentially toxic and explosive diazoalkanes. The information presented in this guide is based on the limited available data and general principles of diazo compound chemistry and should be supplemented with a thorough risk assessment before any experimental work is undertaken.

References

- 1. 1-diazoethylbenzene | CAS#:22293-10-3 | Chemsrc [chemsrc.com]

- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of Aryl Diazoalkanes: A Technical Guide for Advanced Organic Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of aryl diazoalkanes, versatile intermediates with significant applications in organic synthesis and drug development. For researchers, chemists, and pharmaceutical scientists, this document details the core reactive pathways of these compounds, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their practical application in the laboratory.

Introduction to Aryl Diazoalkanes

Aryl diazoalkanes, characterized by a diazo group (N₂) attached to a carbon atom bearing at least one aryl substituent (Ar(R)C=N₂), are highly valuable reagents in modern organic chemistry. Their utility stems from their ability to serve as precursors to arylcarbenes upon thermal, photochemical, or metal-catalyzed extrusion of nitrogen gas, or to act as 1,3-dipoles in cycloaddition reactions.[1] This dual reactivity allows for the construction of a wide array of complex molecular architectures, including cyclopropanes, heterocycles, and products of carbon-hydrogen (C-H) bond insertion.[2] The reactivity and selectivity of these transformations can be finely tuned by the choice of catalyst, solvent, and the electronic properties of the aryl substituents, making them indispensable tools in the synthesis of novel therapeutic agents and complex molecules.[3]

Safety Considerations: Diazo compounds are energetic materials and can be explosive, particularly in concentrated form. They are also toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. Solutions of diazoalkanes should not be concentrated to dryness unless absolutely necessary and should be handled with non-ground-glass apparatus to avoid friction.

Synthesis of Aryl Diazoalkanes

A common and reliable method for the synthesis of diaryldiazomethanes is the oxidation of the corresponding benzophenone hydrazone. This can be achieved using various oxidizing agents, with mercury(II) oxide being a classical choice and newer methods employing reagents like manganese dioxide or chlorodimethylsulfonium chloride to avoid heavy metals.[4][5][6]

General Workflow for Aryl Diazoalkane Synthesis

The logical workflow for a typical aryl diazoalkane synthesis, starting from a ketone, is illustrated below.

Caption: General workflow for the synthesis of aryl diazoalkanes.

Core Reactivity Pathways

Aryl diazoalkanes exhibit two primary modes of reactivity: carbene-mediated transformations and 1,3-dipolar cycloadditions. The specific pathway is dictated by the reaction conditions.

Caption: Dominant reactive pathways of aryl diazoalkanes.

Metal-Catalyzed Carbene Transfer Reactions

The most synthetically valuable reactions of aryl diazoalkanes involve their decomposition by transition metal catalysts, most notably rhodium(II) and silver(I) complexes, to generate metal-carbene intermediates (carbenoids). These species undergo highly selective transformations without the formation of free carbenes, which are often less selective.

Rhodium(II)-Catalyzed Cyclopropanation

Rhodium carbenoids derived from aryl diazoacetates react with alkenes to form cyclopropanes, often with high levels of diastereoselectivity and enantioselectivity.[7] This reaction is a cornerstone of modern synthetic chemistry for accessing the cyclopropane motif found in many pharmaceuticals.

The catalytic cycle for rhodium-catalyzed cyclopropanation is depicted below.

Caption: Catalytic cycle for rhodium(II)-catalyzed cyclopropanation.

| Diazoalkane (Ar) | Alkene | Catalyst | Yield (%) | d.r. | ee (%) | Reference |

| Methyl phenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 85 | >95:5 | 98 | [7] |

| Methyl 2-naphthyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 91 | >95:5 | 98 | [7] |

| Methyl 2-chlorophenyldiazoacetate | Styrene | Rh₂(S-PTAD)₄ | 81 | >95:5 | 94 | [7] |

| Methyl 4-bromophenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ | 98 | >95:5 | 98 | [7] |

| Methyl 3-methoxyphenyldiazoacetate | Styrene | Rh₂(R-BNP)₄ | 80 | >95:5 | 95 | [7] |

C-H Insertion Reactions

One of the most powerful applications of aryl diazoalkane chemistry is the ability to form C-C bonds by inserting the carbene moiety into an existing C-H bond.[1] Rhodium(II) catalysts are particularly effective for intramolecular C-H insertions, providing a route to valuable five-membered ring systems.[1] Intermolecular versions are also known and can be highly selective, particularly with activated C-H bonds.

| Diazo Ketone Substrate | Catalyst | Product | Yield (%) | Reference |

| 1-(4-Bromophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(4-Bromophenyl)-3-pentylcyclopentanone | 61 | [7] |

| 1-(4-Chlorophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(4-Chlorophenyl)-3-pentylcyclopentanone | 79 | [7] |

| 1-(p-Tolyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 3-Pentyl-2-(p-tolyl)cyclopentanone | 44 | [7] |

| 1-(3-Bromophenyl)-2-diazo-heptan-1-one | Rh₂(pttl)₄ | 2-(3-Bromophenyl)-3-pentylcyclopentanone | 75 | [7] |

X-H Insertion Reactions (X = N, O, S)

Metal carbenoids readily insert into the X-H bonds of heteroatoms, such as those in anilines (N-H), phenols (O-H), and thiols (S-H).[1][8] Silver(I) catalysts have emerged as particularly effective for these transformations, providing a direct method for C-N and C-O bond formation.

| Diazoalkane | Amine/Alcohol | Catalyst | Yield (%) | Reference |

| Diphenyldiazomethane | Aniline | AgPF₆ | 95 | [1] |

| Diphenyldiazomethane | 4-Methoxyaniline | AgPF₆ | 97 | [1] |

| Diphenyldiazomethane | N-Methylaniline | AgPF₆ | 85 | [1] |

| (4-Tolyl)phenyldiazomethane | Aniline | AgPF₆ | 91 | [1] |

| Methyl 2-phenyl-2-diazoacetate | Phenol | [(S)-XylylBINAP-Ag]₂ | 98 | [9] |

| Methyl 2-(4-bromophenyl)-2-diazoacetate | Phenol | [(S)-XylylBINAP-Ag]₂ | 99 | [9] |

[3+2] Cycloaddition Reactions

Acting as 1,3-dipoles, aryl diazoalkanes can react with various dipolarophiles, such as alkynes and strained alkenes, in [3+2] cycloaddition reactions to form five-membered heterocycles.[2] The reaction with alkynes, for instance, is a classical route to pyrazoles. These reactions are often performed thermally and do not require a metal catalyst.

| Diazoalkane | Dipolarophile | Conditions | Product | Yield (%) | Reference |

| Diphenyldiazomethane | Dimethyl acetylenedicarboxylate | Toluene, reflux | Dimethyl 3,3-diphenyl-3H-pyrazole-4,5-dicarboxylate | High | (General outcome) |

| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | Neat, RT | Dimethyl 5-(ethoxycarbonyl)-1H-pyrazole-3,4-dicarboxylate | High | (General outcome) |

| (Trimethylsilyl)diazomethane | Benzyne precursor | CsF, CH₃CN, RT | 1H-Indazole | 50 | [10] |

| Ethyl 2-diazo-2-phenylacetate | Benzyne precursor | CsF, CH₃CN, RT | 3-Phenyl-1H-indazole-1-carboxylate | 97 | [10] |

Detailed Experimental Protocols

Synthesis of Diphenyldiazomethane from Benzophenone Hydrazone[4]

Materials:

-

Benzophenone hydrazone (19.6 g, 0.1 mol)

-

Yellow mercury(II) oxide (22 g, 0.1 mol)

-

Petroleum ether (b.p. 30–60 °C, 100 mL)

-

Anhydrous sodium sulfate

-

Pressure bottle with mechanical shaker

Procedure:

-

To a pressure bottle, add benzophenone hydrazone (19.6 g), yellow mercury(II) oxide (22 g), and 100 mL of petroleum ether.

-

Seal the bottle, wrap it in a towel for safety, and shake mechanically at room temperature for 6 hours.

-

After shaking, filter the deep red reaction mixture to remove mercury salts and any solid byproducts (e.g., benzophenone azine).

-

Dry the filtrate over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure at room temperature. Avoid excessive heating.

-

The residue is diphenyldiazomethane, a deep red crystalline solid or oil (17.3–18.6 g, 89–96% yield). The product should be used immediately or stored in solution in a freezer, as it decomposes upon standing.

General Procedure for Rhodium(II)-Catalyzed Intermolecular Cyclopropanation[7]

Materials:

-

Aryl diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol, 1 equiv.)

-

Alkene (e.g., styrene, 2.5 mmol, 5 equiv.)

-

Rhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.0025 mmol, 0.005 equiv.)

-

Anhydrous, degassed pentane (8 mL total)

-

Syringe pump

Procedure:

-

In a 25-mL round-bottom flask (Flask A), dissolve the rhodium catalyst (0.0025 mmol) and styrene (2.5 mmol) in 3 mL of dry, degassed pentane under an argon atmosphere.

-

In a separate flask (Flask B), dissolve the methyl phenyldiazoacetate (0.5 mmol) in 5 mL of dry, degassed pentane under an argon atmosphere.

-

Using a syringe pump, add the solution from Flask B to the stirring solution in Flask A over a period of 1 hour at room temperature.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired methyl phenylcyclopropanecarboxylate.

Optimized Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion[7]

Materials:

-

α-Aryl-α-diazo ketone (e.g., 1-(4-Bromophenyl)-2-diazo-heptan-1-one, 100 mg, 0.30 mmol)

-

Rhodium catalyst (e.g., Rh₂(pttl)₄, 4.2 mg, 0.003 mmol)

-

Anhydrous toluene (2.8 mL total)

-

1,8-Diazabicycloundec-7-ene (DBU, 1 drop)

Procedure:

-

In a reaction vial, dissolve the rhodium catalyst (4.2 mg) in 2.0 mL of toluene at room temperature.

-

In a separate vial, dissolve the diazo ketone (100 mg) in 0.8 mL of toluene.

-

Add the diazo ketone solution dropwise to the catalyst solution over 2 minutes with stirring.

-

Continue stirring for an additional 10 minutes at room temperature. The reaction is typically complete within this time, often accompanied by nitrogen evolution.

-

Quench the reaction by adding one drop of DBU.

-

Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the cyclized product (e.g., 2-(4-Bromophenyl)-3-pentylcyclopentanone, 56 mg, 61% yield).

General Procedure for Silver(I)-Catalyzed N-H Insertion

Materials:

-

Diaryldiazomethane (e.g., diphenyldiazomethane, 0.2 mmol, 1 equiv.)

-

Aniline (0.24 mmol, 1.2 equiv.)

-

Silver catalyst (e.g., AgPF₆, 0.01 mmol, 5 mol%)

-

Anhydrous dichloromethane (DCM, 2 mL)

Procedure:

-

To an oven-dried vial under an argon atmosphere, add the aniline (0.24 mmol) and AgPF₆ (0.01 mmol).

-

Dissolve the solids in 1 mL of anhydrous DCM.

-

In a separate vial, dissolve the diphenyldiazomethane (0.2 mmol) in 1 mL of anhydrous DCM.

-

Add the diazoalkane solution to the aniline/catalyst mixture and stir at room temperature.

-

Monitor the reaction by TLC until the diazo compound is consumed.

-

Upon completion, filter the reaction mixture through a short pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-H insertion product.

Conclusion

Aryl diazoalkanes are exceptionally versatile reagents that provide access to a diverse range of molecular structures through carbene-transfer and cycloaddition pathways. The predictability and high selectivity of metal-catalyzed reactions, particularly those employing rhodium and silver complexes, have established these compounds as essential tools for synthetic chemists in academia and industry. By understanding the fundamental reactivity modes and having access to reliable experimental protocols, researchers can effectively leverage aryl diazoalkane chemistry to accelerate the synthesis of complex targets and advance drug discovery programs.

References

- 1. Silver-Catalyzed N-H Functionalization of Aryl/Aryl Diazoalkanes with Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]

- 3. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Silver-Catalyzed NâH Functionalization of Aryl/Aryl Diazoalkanes with Anilines [figshare.com]

- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silver-Catalyzed Asymmetric Insertion into Phenolic O-H Bonds using Aryl Diazoacetates and Theoretical Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

Generation of Phenylethylidene Carbene from 1-Phenyldiazoethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of phenylethylidene carbene from its precursor, 1-phenyldiazoethane. It includes detailed experimental protocols for the synthesis of the diazo compound and its subsequent thermal and photolytic decomposition to the target carbene. This document also outlines methods for the characterization of the transient carbene species and summarizes key quantitative data to support experimental design and interpretation.

Introduction

Phenylethylidene carbene (C₆H₅-C̈-CH₃) is a reactive intermediate of significant interest in organic synthesis. Its ability to undergo a variety of transformations, including cyclopropanation, C-H insertion, and rearrangement reactions, makes it a valuable tool for the construction of complex molecular architectures. This guide focuses on the common and effective methods for generating this carbene from 1-phenyldiazoethane, a readily accessible diazo compound. The generation can be achieved through two primary methods: thermal decomposition and photolysis, each offering distinct advantages and leading to potentially different product distributions.

Synthesis of the Precursor: 1-Phenyldiazoethane

The generation of phenylethylidene carbene begins with the synthesis of its precursor, 1-phenyldiazoethane. This is typically achieved through a two-step process starting from acetophenone: formation of acetophenone hydrazone followed by its oxidation.

Experimental Protocol: Synthesis of Acetophenone Hydrazone

A reliable method for the synthesis of acetophenone hydrazone is adapted from Organic Syntheses.[1] This two-step procedure, involving the formation of an N,N-dimethylhydrazone intermediate, consistently provides high yields of the desired hydrazone, free from contamination by the corresponding azine.[1]

Step 1: Synthesis of Acetophenone N,N-dimethylhydrazone

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (12.0 g, 0.100 mole), anhydrous N,N-dimethylhydrazine (18.0 g, 0.300 mole), absolute ethanol (25 mL), and glacial acetic acid (1 mL).

-

Heat the mixture at reflux for 24 hours.

-

Remove the volatile components under reduced pressure.

-

Fractionally distill the residual oil to obtain acetophenone N,N-dimethylhydrazone.

Step 2: Synthesis of Acetophenone Hydrazone

-

In a round-bottom flask, combine the acetophenone N,N-dimethylhydrazone (8.1 g, 0.050 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 mL).

-

Heat the mixture at reflux until the solution becomes colorless.

-

Remove the volatile materials using a rotary evaporator, ensuring the flask temperature does not exceed 20°C to minimize azine formation.

-

The colorless residue of acetophenone hydrazone will solidify upon removal of the final traces of solvent.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |

| Acetophenone N,N-dimethylhydrazone | 162.24 | 55-56 (0.15 mm Hg) | 90-94 |

| Acetophenone Hydrazone | 134.18 | - | High |

Table 1: Physical properties and yields of hydrazone synthesis intermediates.

Experimental Protocol: Oxidation of Acetophenone Hydrazone to 1-Phenyldiazoethane

The oxidation of acetophenone hydrazone to 1-phenyldiazoethane can be achieved using various oxidizing agents, with mercuric oxide and manganese dioxide being commonly employed.

Using Mercuric Oxide:

-

In a flask protected from light, suspend yellow mercuric oxide (60 g, 0.30 mole) in 100 mL of hexane.

-

To this suspension, add a solution of acetophenone hydrazone (30 g, 0.22 mole) in 100 mL of hexane.

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow mercuric oxide and the formation of a deep red solution of the diazo compound.

-

After the reaction is complete (typically several hours), filter the mixture to remove the mercury salts.

-

The resulting red hexane solution of 1-phenyldiazoethane is used directly in the subsequent carbene generation step.

Note: Mercuric oxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Generation of Phenylethylidene Carbene

Phenylethylidene carbene is generated in situ from the 1-phenyldiazoethane solution via either thermal or photolytic decomposition.

Thermal Decomposition

Thermal decomposition of 1-phenyldiazoethane in a refluxing inert solvent is a common method for generating phenylethylidene carbene. The primary product of this reaction is styrene, formed via a 1,2-hydride shift in the carbene.

Experimental Protocol:

-

Prepare a solution of 1-phenyldiazoethane in an inert solvent such as benzene or hexane.

-

Heat the solution to reflux. The decomposition is indicated by the evolution of nitrogen gas and a color change from deep red to yellow.

-

Continue refluxing until the nitrogen evolution ceases (typically 12 hours).

-

The resulting solution contains the reaction products, which can be analyzed and separated by standard chromatographic techniques.

| Solvent | Temperature (°C) | Major Product |

| Benzene | 80 | Styrene |

| Hexane | 69 | Styrene |

Table 2: Conditions for the thermal decomposition of 1-phenyldiazoethane.

Photolytic Decomposition

Photolysis provides an alternative method for generating phenylethylidene carbene, often at lower temperatures than thermal decomposition. This can be advantageous for studying the carbene's reactivity with temperature-sensitive substrates.

Experimental Protocol:

-

Place the hexane solution of 1-phenyldiazoethane in a quartz reaction vessel.

-

Irradiate the solution with a suitable UV light source (e.g., a high-pressure mercury lamp). The specific wavelength used can influence the reaction pathway and product distribution.

-

The photolysis is accompanied by the evolution of nitrogen and a fading of the red color of the diazo compound.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Analyze the product mixture using appropriate analytical methods.

Characterization of Phenylethylidene Carbene

Due to its transient nature, phenylethylidene carbene is typically characterized in situ using spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Triplet carbenes, having two unpaired electrons, can be detected and characterized by EPR spectroscopy.[2] The key parameters obtained from an EPR spectrum are the zero-field splitting (ZFS) parameters, D and E, which provide information about the electronic and geometric structure of the carbene.[2] For triplet phenylethylidene carbene, the EPR spectrum would be expected to show characteristic signals from which the D and E values can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Carbenes often exhibit characteristic absorptions in the UV-Vis region. Transient absorption spectroscopy can be used to observe the formation and decay of phenylethylidene carbene on a very short timescale, providing insights into its reactivity and lifetime.

Reaction Pathways and Products

The decomposition of 1-phenyldiazoethane generates phenylethylidene carbene, which can then undergo several competing reactions.

Figure 1: Reaction pathways for the generation and subsequent reactions of phenylethylidene carbene.

The primary reaction pathways for phenylethylidene carbene include:

-

1,2-Hydride Shift: This is the major pathway, leading to the formation of styrene.

-

Dimerization: The carbene can dimerize to form acetophenone azine.

-

Intermolecular Reactions: In the presence of trapping agents like alkenes, the carbene can undergo cyclopropanation reactions.

Experimental Workflow

The overall experimental workflow for the generation and study of phenylethylidene carbene is summarized below.

Figure 2: Overall experimental workflow for the generation and analysis of phenylethylidene carbene.

Conclusion

This technical guide has provided a detailed overview of the generation of phenylethylidene carbene from 1-phenyldiazoethane. By following the outlined experimental protocols, researchers can reliably synthesize the necessary precursor and generate the carbene through either thermal or photolytic methods. The provided information on characterization techniques and reaction pathways will aid in the design of experiments and the interpretation of results, facilitating the use of this versatile reactive intermediate in a wide range of synthetic applications.

References

The Advent of a Reactive Intermediate: A Historical and Technical Guide to Diazoalkanes

For Researchers, Scientists, and Drug Development Professionals

The discovery and subsequent development of diazoalkanes represent a pivotal chapter in the annals of organic chemistry. From their initial, often explosive, appearances in 19th-century laboratories to their indispensable role in modern synthetic strategies, the journey of these uniquely reactive molecules is a testament to scientific curiosity and perseverance. This technical guide provides an in-depth exploration of the historical discovery, seminal synthetic methodologies, and the evolving understanding of the fundamental reactions of diazoalkanes, offering a valuable resource for researchers and professionals in the chemical sciences.

A Serendipitous Discovery and Early Explorations

The story of diazoalkanes begins in 1883 when Theodor Curtius, while working on the synthesis of peptides, unexpectedly produced the first aliphatic diazo compound, diazoacetic acid.[1][2] This discovery, a byproduct of his primary research, opened the door to a new class of compounds with intriguing and potent reactivity. Just over a decade later, in 1894, German chemist Hans von Pechmann reported the synthesis of the simplest diazoalkane, diazomethane, a volatile and highly explosive yellow gas.[3][4][5] Von Pechmann's synthesis from N-nitroso-N-methylurea laid the groundwork for the preparation of this fundamental C1 building block, a reagent that would become central to many organic transformations.[3]

These early discoveries were met with both excitement and caution. The inherent instability of simple diazoalkanes presented significant challenges to the early investigators. However, the allure of their synthetic potential spurred further research into their properties and reactions, leading to a cascade of discoveries that would profoundly shape the field of organic synthesis.

Foundational Syntheses: The First Protocols

The pioneering work of Curtius and von Pechmann provided the initial methods for accessing diazoalkanes. These early protocols, while historically significant, often involved hazardous reagents and produced unpredictable yields.

Table 1: Pioneering Syntheses of Diazoalkanes

| Scientist(s) | Year | Diazoalkane | Precursor | Reagents | Reported Observations |

| Theodor Curtius | 1883 | Diazoacetic acid | Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid | Formation of a yellow, crystalline solid.[1] |

| Hans von Pechmann | 1894 | Diazomethane | N-nitroso-N-methylurea | Potassium hydroxide | Generation of a yellow, explosive gas.[3][5] |

Experimental Protocol 1: Synthesis of Diazoacetic Acid (Curtius, 1883)

To a cooled, aqueous solution of glycine ethyl ester hydrochloride, a solution of sodium nitrite was added portion-wise. The reaction mixture was kept cold, and the addition of dilute hydrochloric acid precipitated a yellow crystalline solid. This solid was identified as diazoacetic acid.[1]

Experimental Protocol 2: Synthesis of Diazomethane (von Pechmann, 1894)

N-nitroso-N-methylurea was treated with a cold, concentrated solution of potassium hydroxide. A yellow gas, identified as diazomethane, evolved from the reaction mixture. The gas was noted to be highly explosive upon ignition.[3][5]

The Dawn of Key Transformations: Expanding the Synthetic Utility

The true synthetic power of diazoalkanes began to be unlocked in the early 20th century with the discovery of a series of name reactions that remain cornerstones of organic chemistry to this day.

The Wolff Rearrangement (1902)

In 1902, Ludwig Wolff discovered that α-diazoketones, when treated with silver oxide, rearrange to form ketenes.[6][7] This reaction, now known as the Wolff rearrangement, provided a novel method for carbon-carbon bond formation and the synthesis of carboxylic acid derivatives. The initial proposed mechanism involved the formation of a highly reactive carbene intermediate, a concept that was ahead of its time.[8]

References

- 1. Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 5. scribd.com [scribd.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Wolff-Rearrangement [organic-chemistry.org]

Synonyms and alternative names for Benzene, (1-diazoethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene, (1-diazoethyl)-, a diazo compound with potential applications in organic synthesis and medicinal chemistry. This document details its nomenclature, chemical properties, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

Nomenclature and Chemical Properties

Benzene, (1-diazoethyl)-, also known by a variety of synonyms, is an organic compound featuring a diazo group attached to an ethylbenzene backbone. A comprehensive list of its alternative names is provided below to facilitate literature searches and chemical database inquiries.

Table 1: Synonyms and Alternative Names for Benzene, (1-diazoethyl)-

| Systematic & Common Names | Registry Numbers & Identifiers |

| Benzene, (1-diazoethyl)- | CAS Number: 22293-10-3 |

| 1-Diazo-1-phenylethane | Molecular Formula: C8H8N2 |

| 1-Diazoethylbenzene | InChI Key: ZJUUFFQSHKFHKD-UHFFFAOYSA-N |

| 1-Phenyl-1-diazoethane | |

| 1-Phenyldiazoethane | |

| Methyl phenyl diazomethane |

Table 2: Physicochemical Properties of Benzene, (1-diazoethyl)-

| Property | Value |

| Molecular Weight | 132.16 g/mol |

| Canonical SMILES | CC(=[N+]=[N-])C1=CC=CC=C1 |

| Physical State | Not well-documented, likely an oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of Benzene, (1-diazoethyl)-

The synthesis of Benzene, (1-diazoethyl)- is typically achieved through a two-step process. The first step involves the formation of acetophenone hydrazone from acetophenone. The subsequent step is the oxidation of the hydrazone to the corresponding diazo compound. While a specific detailed protocol for this exact molecule is not widely published, a general and reliable method involves the use of mercuric oxide for the oxidation step.

Experimental Protocol: Synthesis of Acetophenone Hydrazone (Precursor)

This procedure outlines the synthesis of the immediate precursor to Benzene, (1-diazoethyl)-.

Materials:

-

Acetophenone

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate to the mixture at room temperature with stirring.

-

The reaction mixture is then typically stirred for several hours to ensure complete formation of the hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure acetophenone hydrazone.

Experimental Protocol: Oxidation of Acetophenone Hydrazone to Benzene, (1-diazoethyl)-

This protocol is a generalized procedure based on the oxidation of hydrazones to diazo compounds using mercuric oxide.

Materials:

-

Acetophenone hydrazone

-

Yellow mercuric oxide (HgO)

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous solution of potassium carbonate

Procedure:

-

In a flask protected from light, suspend acetophenone hydrazone in anhydrous diethyl ether.

-

Add yellow mercuric oxide and anhydrous sodium sulfate to the suspension. The mercuric oxide acts as the oxidizing agent, while sodium sulfate removes the water formed during the reaction.

-

The mixture is stirred vigorously at room temperature. The reaction is typically accompanied by a color change and the evolution of nitrogen gas (caution: perform in a well-ventilated fume hood).

-

The reaction progress should be monitored by TLC.

-

After the reaction is complete, the solid residue (mercury salts and sodium sulfate) is removed by filtration.

-

The filtrate, containing the diazo compound, should be handled with care as diazoalkanes can be unstable. The solvent can be carefully removed under reduced pressure at low temperature to yield Benzene, (1-diazoethyl)-.

Table 3: Typical Reaction Parameters for Hydrazone Oxidation

| Parameter | Condition |

| Oxidizing Agent | Yellow Mercuric Oxide (HgO) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | Room Temperature |

| Reaction Time | Varies, monitor by TLC |

| Work-up | Filtration, careful solvent removal |

Spectroscopic Characterization

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-diazoethyl)-

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.5 (m) | Aromatic Carbons | 120 - 140 |

| Methyl Protons | ~2.1 (s) | Diazo Carbon | ~50 - 60 |

| Methyl Carbon | ~15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental data.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, (1-diazoethyl)- is expected to show a characteristic strong absorption band for the diazo group (N≡N stretch) in the region of 2050-2150 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Biological Activity and Applications in Drug Development

Diazo compounds are a class of molecules with diverse biological activities and are increasingly utilized in drug discovery and development. Their utility stems from their unique reactivity, which allows them to act as bioorthogonal chemical reporters and to participate in "click chemistry" reactions.

Cytotoxicity

While specific cytotoxic data for Benzene, (1-diazoethyl)- is not available, diazo-containing compounds have been investigated for their potential as anticancer agents. The diazo group can be a key pharmacophore, with some natural products containing this moiety exhibiting potent cytotoxic effects. The mechanism of action is often attributed to the ability of the diazo compound to alkylate biological macromolecules such as DNA and proteins, leading to cell death. Further research is needed to determine the specific cytotoxic profile of Benzene, (1-diazoethyl)- against various cancer cell lines.

Bioorthogonal Chemistry and Drug Discovery

The diazo group can participate in bioorthogonal reactions, such as 1,3-dipolar cycloadditions with strained alkynes. This reactivity allows for the specific labeling of biomolecules in a complex biological environment. In drug discovery, a molecule like Benzene, (1-diazoethyl)- could potentially be incorporated into a larger drug candidate as a handle for attaching imaging agents, drug delivery systems, or for target identification studies.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of Benzene, (1-diazoethyl)- from acetophenone.

Caption: Synthetic route to Benzene, (1-diazoethyl)-.

Potential Application in Bioorthogonal Chemistry

This diagram depicts the conceptual use of a diazo compound in a bioorthogonal labeling reaction.

Caption: Bioorthogonal labeling using a diazo compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of diazo compounds should only be performed by trained professionals in a properly equipped laboratory due to their potential instability and toxicity.

Methodological & Application

Application Notes and Protocols: Cyclopropanation of Olefins using (1-Diazoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanation is a fundamental organic transformation that introduces a three-membered ring into a molecule. These cyclopropane moieties are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, and also serve as versatile synthetic intermediates. One of the most effective methods for cyclopropane synthesis is the reaction of an olefin with a diazo compound, often catalyzed by a transition metal. This document provides detailed application notes and protocols for the cyclopropanation of olefins using (1-diazoethyl)benzene, a common aryldiazoalkane, with a focus on transition metal catalysis, particularly with rhodium and copper complexes.

The reaction proceeds via the formation of a metal carbene intermediate from the diazo compound, which then reacts with an olefin to yield the corresponding cyclopropane. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions. This method is valued for its efficiency and the ability to generate complex molecular architectures in a single step.

Data Presentation: Quantitative Analysis of Olefin Cyclopropanation

The following table summarizes representative quantitative data for the cyclopropanation of various olefins with aryldiazoacetates, including derivatives similar to (1-diazoethyl)benzene, using different catalysts. This data is compiled from multiple sources to provide a comparative overview of expected yields and stereoselectivities.

| Entry | Olefin Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Styrene | Methyl phenyldiazoacetate | Rh₂(OAc)₄ (1) | Toluene | High | - | - | [1] |

| 2 | Styrene | Ethyl diazoacetate | Engineered Myoglobin (0.07) | Aqueous | 69-92 | >99:1 (trans) | 98-99.9 | [2][3] |

| 3 | Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Pentane | 59 | >97:3 | 77 | [4] |

| 4 | Acrylonitrile | Aryldiazoacetate | Rh₂(S-TCPTAD)₄ (0.2) | Pentane | 96 | - | 97 | [4] |

| 5 | Caryophyllene oxide | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 94 | 3:1 | - | [5] |

| 6 | Vitamin K1 | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 84 | 1:1:1:1 | - | [5] |

| 7 | Forskolin | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 81 | 1:1 | - | [5] |

| 8 | Gibberellic acid methyl ester | Hexynyl diazo acetate | Rh₂(esp)₂ (1) | Toluene | 79 | 3:1 | - | [5] |

| 9 | Internal Olefin | Diazomalonate | Chiral bisoxazoline-copper(I) (1) | - | up to 95 | - | 90-95 | [6] |

Experimental Protocols

I. Synthesis of (1-Diazoethyl)benzene

(1-Diazoethyl)benzene can be synthesized from the corresponding hydrazone of acetophenone.

Materials:

-

Acetophenone

-

Hydrazine hydrate

-

Manganese dioxide (activated)

-

Diethyl ether or Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve acetophenone in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC). The product, acetophenone hydrazone, can be isolated by removing the solvent under reduced pressure.

-

Oxidation: In a separate flask, suspend activated manganese dioxide in anhydrous diethyl ether or dichloromethane. To this suspension, add the acetophenone hydrazone in the same solvent. The reaction mixture is stirred vigorously at room temperature. The progress of the oxidation can be monitored by the disappearance of the hydrazone and the formation of the characteristic red-orange color of the diazo compound.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filtrate, containing the (1-diazoethyl)benzene, is dried over anhydrous sodium sulfate.

-

Caution: Diazo compounds are potentially explosive and should be handled with care. It is recommended to use the solution of (1-diazoethyl)benzene directly in the next step without isolation.

II. General Protocol for Rhodium-Catalyzed Cyclopropanation

This protocol describes a general procedure for the cyclopropanation of an olefin using (1-diazoethyl)benzene and a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄).

Materials:

-

Olefin

-

(1-Diazoethyl)benzene solution (freshly prepared)

-

Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the olefin (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%).

-

Dissolve the reactants in the anhydrous solvent (5-10 mL).

-

Slowly add the freshly prepared solution of (1-diazoethyl)benzene (1.2 mmol) to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to minimize the formation of dimeric side products.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclopropane.

III. General Protocol for Copper-Catalyzed Cyclopropanation

This protocol outlines a general procedure using a copper catalyst, such as copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆).

Materials:

-

Olefin

-

(1-Diazoethyl)benzene solution (freshly prepared)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper catalyst (0.05 mmol, 5 mol%) in the anhydrous solvent.

-

Add the olefin (1.0 mmol) to the catalyst solution.

-

Slowly add the freshly prepared solution of (1-diazoethyl)benzene (1.2 mmol) to the reaction mixture at the desired temperature (can range from -78 °C to room temperature depending on the substrate and desired selectivity) over several hours using a syringe pump.

-

Allow the reaction to stir until completion as monitored by TLC.

-

Quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.

-

The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the cyclopropane product.

Mandatory Visualizations

Experimental Workflow for Cyclopropanation

Caption: A generalized workflow for the metal-catalyzed cyclopropanation of olefins.

Catalytic Cycle of Metal-Catalyzed Cyclopropanation

Caption: A simplified catalytic cycle for the formation of cyclopropanes.

References

- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopropanations of Olefin-Containing Natural Products for Simultaneous Arming and Structure Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]